5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid is a key intermediate in the synthesis of Prucalopride, a drug used to treat chronic constipation. [] It belongs to the class of benzofuran derivatives, which are heterocyclic organic compounds containing a furan ring fused to a benzene ring. In scientific research, this compound serves as a valuable building block for synthesizing a variety of biologically active molecules, particularly those targeting the digestive system.
5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid is a chemical compound notable for its unique structural features and potential applications in biochemical research. Its molecular formula is , and it has a molecular weight of approximately 201.61 g/mol. This compound is classified under the category of benzofurans, which are heterocyclic organic compounds containing a benzene ring fused to a furan ring.
5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid can be synthesized through various chemical reactions involving specific precursors. The compound has been of interest in pharmaceutical chemistry due to its interactions with biological systems, particularly in the context of enzyme modulation and cellular signaling pathways .
This compound is classified as an aromatic carboxylic acid due to the presence of a carboxyl group (-COOH) attached to the benzofuran structure. It falls within the broader category of halogenated organic compounds due to the presence of chlorine in its structure.
The synthesis of 5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid typically involves several steps:
The reaction conditions for synthesis generally involve controlled temperatures and specific solvent systems to optimize yield and purity. For instance, maintaining an inert atmosphere during reactions can prevent unwanted side reactions .
The molecular structure of 5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid features a benzofuran core with a carboxylic acid group at position 7 and a chlorine atom at position 5. This configuration contributes to its distinct chemical properties.
5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid primarily involves its interaction with various enzymes and proteins in biological systems. It has been noted for its role in modulating oxidative stress responses by interacting with specific enzymes .
Research indicates that this compound may influence cellular processes such as apoptosis and stress response signaling pathways by binding to enzyme active sites, thereby altering their catalytic activities .
5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid is typically a solid at room temperature with specific melting and boiling points that depend on purity and crystallization conditions.
The compound exhibits typical properties associated with carboxylic acids, including acidity and reactivity towards nucleophiles. It is soluble in polar solvents such as methanol and ethanol but may have limited solubility in non-polar solvents .
5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid has potential applications in:
Its unique structure allows for exploration in various synthetic pathways aimed at developing new therapeutic agents or understanding biochemical mechanisms .
5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid represents a structurally specialized benzofuran derivative where strategic substitutions—chlorine at C5 and carboxylic acid at C7—create distinct electronic and steric properties. This compound exemplifies the targeted molecular engineering of benzofuran scaffolds to optimize physicochemical parameters for pharmacological applications, particularly antimicrobial drug development . The saturated furan ring (2,3-dihydro) enhances metabolic stability compared to fully aromatic systems, while the electron-withdrawing chlorine and carboxylic acid groups facilitate directed synthetic elaboration into complex bioactive molecules [9].
Benzofuran chemistry originated with Perkin's 1870 synthesis, but its pharmacophore potential remained unrealized until the mid-20th century . Early natural product isolations—such as psoralen (photochemotherapeutic), angelicin (antipsoriatic), and coumestrol (phytoestrogen)—revealed intrinsic bioactivity rooted in benzofuran’s capacity for diverse molecular interactions. These discoveries catalyzed systematic exploration of synthetic benzofuran derivatives, yielding landmark compounds like the antiarrhythmic amiodarone, which established halogenated benzofurans as viable drug candidates . Contemporary design leverages the privileged scaffold status of benzofurans, combining synthetic tractability with target versatility. The introduction of carboxylic acid functionality, as in 5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid, enables peptide coupling or salt formation—critical for enhancing solubility or creating prodrugs [9].
Table 1: Evolution of Key Benzofuran Pharmacophores
Era | Compound | Structural Features | Therapeutic Application |
---|---|---|---|
Pre-1950 | Psoralen (natural) | Furanocoumarin core | Vitiligo/Psoriasis (PUVA) |
1960s | Amiodarone (synthetic) | Iodinated benzofuran, ethylamine side chain | Antiarrhythmic |
1990s | Prucalopride intermediates | 5-Chloro-2,3-dihydro-7-carboxylic acid | Gastroprokinetic agent |
2010s+ | Antimicrobial derivatives | Halogenated dihydrobenzofuran-carboxylic acids | Antibacterial/Antifungal |
Positional isomerism critically modulates the electronic landscape and bioactivity of substituted benzofurans. Comparative analysis of C5 vs. C6/C7 chloro-substituted derivatives reveals distinct differences:
Table 2: Physicochemical Properties of Positional Isomers
Compound | Molecular Weight | Melting Point (°C) | pKa (Predicted) | Aqueous Solubility |
---|---|---|---|---|
5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid | 213.62 | 242 (dec.) | 4.45 | Low (DMSO/methanol soluble) |
5-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid | 198.60 | Not reported | ~3.8 | Low |
5-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid | 198.60 | Not reported | ~4.0 | Low |
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | 213.62 | 242 (dec.) | 4.45 | Slight in DMSO/MeOH |
Halogenation—particularly chlorination—serves as a strategic molecular editing tool to enhance pharmacodynamic and pharmacokinetic properties:
Synthetic routes exploit halogen-directed lithiation or palladium-catalyzed cross-coupling. For example, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (Prucalopride Impurity A) is synthesized via N-chlorosuccinimide chlorination of a dihydrobenzofuran precursor, followed by hydrolysis .
Table 3: Synthetic Approaches to Halogenated Dihydrobenzofuran Carboxylic Acids
Precursor | Halogenation Agent | Reaction Conditions | Yield | Application |
---|---|---|---|---|
Methyl 4-(acetylamino)-2,3-dihydrobenzofuran-7-carboxylate | N-Chlorosuccinimide | DMF, 0°C→RT, 12h | 68% | Prucalopride impurity synthesis |
2,3-Dihydrobenzofuran-7-carboxylic acid | Cl₂, FeCl₃ catalyst | Acetic acid, 60°C, 3h | 45% | Regioselective C5 chlorination |
7-Hydroxy-2,3-dihydrobenzofuran | SO₂Cl₂ | CH₂Cl₂, −10°C, 1h | 82% | Intermediate for C7 derivatives |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: